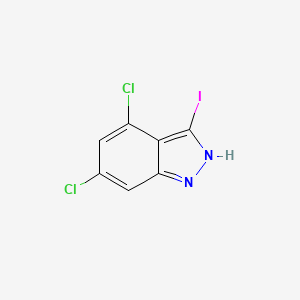

4,6-Dichloro-3-iodo-1H-indazole

Vue d'ensemble

Description

4,6-Dichloro-3-iodo-1H-indazole is a heterocyclic compound featuring an indazole core substituted with chlorine and iodine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-iodo-1H-indazole typically involves the halogenation of an indazole precursor. One common method includes the iodination of 4,6-dichloroindazole using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dichloro-3-iodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with alkoxy or amino groups, while coupling reactions could produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

4,6-Dichloro-3-iodo-1H-indazole serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow it to target specific biological pathways, particularly in cancer and infectious diseases. The compound has been investigated for its potential as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, which is significant in cancer therapy due to IDO1's role in immune evasion by tumors .

Case Study: IDO1 Inhibition

A study reported the synthesis of derivatives based on indazole scaffolds designed to inhibit IDO1. One compound exhibited an IC50 value of 5.3 μM, demonstrating promising IDO1 inhibitory activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the 4 and 6 positions of the indazole scaffold enhanced its inhibitory effects .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's ability to interact with biological macromolecules positions it as a valuable tool in enzyme inhibition studies. Research indicates that it can inhibit various enzymes involved in critical metabolic pathways, making it useful for understanding disease mechanisms and developing therapeutic strategies.

Case Study: Antitumor Activity

Research has shown that derivatives of this compound can act as potent inhibitors of Polo-like kinase 4 (PLK4), a target for cancer therapy. One derivative was identified as a novel clinical candidate after showing significant antitumor activity in mouse models of colon cancer .

Material Science

Organic Semiconductors

The unique electronic properties of this compound make it a candidate for use in the development of organic semiconductors. Its ability to form stable structures with desirable electronic characteristics can be leveraged in advanced materials applications.

Summary of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis targeting cancer and infectious diseases | IDO1 inhibitors with IC50 values indicating potential efficacy |

| Biological Studies | Enzyme inhibition and receptor binding studies | Potent PLK4 inhibitors with significant antitumor activity |

| Material Science | Development of organic semiconductors | Unique electronic properties suitable for advanced materials applications |

Mécanisme D'action

The mechanism by which 4,6-Dichloro-3-iodo-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in cell signaling and metabolism.

Comparaison Avec Des Composés Similaires

4,6-Dichloro-1H-indazole: Lacks the iodine atom, which can significantly alter its reactivity and biological activity.

3-Iodo-1H-indazole:

4,6-Dibromo-3-iodo-1H-indazole: Substitutes bromine for chlorine, which can influence its chemical behavior and interactions.

Uniqueness: 4,6-Dichloro-3-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. These substitutions can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.

This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its unique properties and potential applications

Activité Biologique

4,6-Dichloro-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure that includes two chlorine atoms and one iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer cell signaling pathways.

- Molecular Formula : C7H3Cl2IN2

- Molecular Weight : 312.92 g/mol

- Structure : The compound features a bicyclic structure comprising a pyrazole and a benzene ring, with halogen substituents enhancing its reactivity and biological activity .

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases such as CHK1 and CHK2, which are crucial for cell cycle regulation and DNA damage response. This inhibition can disrupt cancer cell proliferation, making it a candidate for anti-cancer therapies .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Kinase Inhibition : The compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are overexpressed in many cancers. These enzymes play critical roles in immune suppression within the tumor microenvironment .

- Antitumor Activity : Studies have shown that derivatives of this compound can significantly inhibit tumor growth in various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.74 μM against IDO1 in enzymatic assays and demonstrated in vivo antitumor activity in mouse models .

- Structure-Activity Relationships (SAR) : The position and nature of substituents on the indazole scaffold are crucial for its inhibitory potency. Substituents at the 4 and 6 positions significantly influence the compound's biological activity, as seen in various synthesized derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-3-iodo-1H-indazole, and how can halogenation steps be optimized?

- Methodology : Transition metal-catalyzed reactions (e.g., Pd/Cu-mediated cross-coupling) are effective for introducing iodine at the 3-position. For dichloro-substitution, direct halogenation using POCl₃ or SOCl₂ under controlled temperature (60–80°C) is recommended. Reductive cyclization of nitro precursors can improve yield in multi-step syntheses . For regioselectivity in halogenation, kinetic vs. thermodynamic control should be evaluated via reaction monitoring (TLC/HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns, with deuterated DMSO as solvent to resolve aromatic proton splitting.

- Mass Spectrometry (MS) : High-resolution ESI-MS detects isotopic patterns for iodine (e.g., m/z 327.8393 [M+H]⁺).

- X-ray Crystallography : Resolves crystal packing and confirms halogen positions, as demonstrated for analogous indazoles .

Q. How can researchers purify this compound to >95% purity?

- Methodology : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be addressed?

- Methodology :

- Dynamic NMR : Resolve rotational isomers or tautomers causing split signals.

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Single-Crystal XRD : Resolve ambiguous NOE correlations, as shown for 4,6-bis(4-fluorophenyl)indazole derivatives .

Q. What strategies resolve contradictions in reported pharmacological activity data for indazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with F or NO₂) and test in standardized assays (e.g., kinase inhibition).

- Meta-Analysis : Pool data from multiple studies (e.g., anti-inflammatory IC₅₀ values) to identify outliers and adjust for assay variability (e.g., cell line differences) .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using iodine as a directing group.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.

- Docking Studies : Predict binding interactions with catalytic metal centers (e.g., Pd(0)) .

Q. Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., dehalogenation products).

- Light Sensitivity : Expose to UV light (254 nm) to assess photolytic decomposition .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

- Methodology :

Propriétés

IUPAC Name |

4,6-dichloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTMNBMYTMSRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646196 | |

| Record name | 4,6-Dichloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-60-8 | |

| Record name | 4,6-Dichloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.